molecular formula C10H13F3N2O2 B13349950 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile

3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13349950
M. Wt: 250.22 g/mol
InChI Key: GVPVBDINWHPKJJ-UHFFFAOYSA-N
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Description

3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is a complex organic compound characterized by the presence of a piperidine ring substituted with methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-4-(trifluoromethyl)piperidine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic acid
  • 4-Methoxy-4-(trifluoromethyl)piperidin-1-yl]-(3,3,5-trimethylcyclohexyl)methanone

Uniqueness

Compared to similar compounds, 3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)-3-oxopropanenitrile stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles.

Properties

Molecular Formula

C10H13F3N2O2

Molecular Weight

250.22 g/mol

IUPAC Name

3-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C10H13F3N2O2/c1-17-9(10(11,12)13)3-6-15(7-4-9)8(16)2-5-14/h2-4,6-7H2,1H3

InChI Key

GVPVBDINWHPKJJ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCN(CC1)C(=O)CC#N)C(F)(F)F

Origin of Product

United States

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